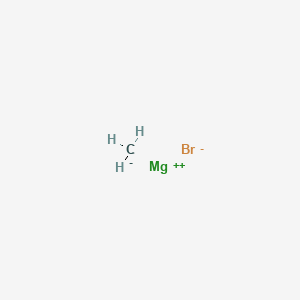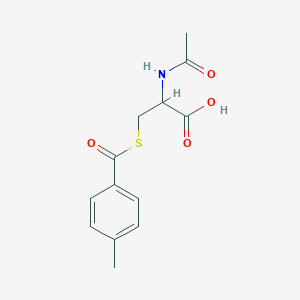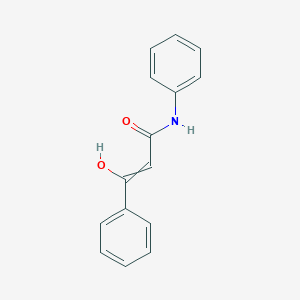![molecular formula C22H30O14 B12506400 [4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12506400.png)
[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoat ist eine komplexe organische Verbindung, die mehrere Hydroxylgruppen und eine Methoxyphenylgruppe aufweist. Diese Verbindung wird aufgrund ihrer strukturellen Merkmale, zu denen mehrere Hydroxylgruppen und ein aromatischer Ring gehören, wahrscheinlich eine signifikante biologische Aktivität aufweisen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoat kann durch mehrstufige organische Synthese erfolgen. Die wichtigsten Schritte umfassen:
Bildung des Oxan-2-yl-Rings: Dies kann durch Cyclisierungsreaktionen mit Zuckerderivaten erreicht werden.
Einführung von Hydroxylgruppen: Hydroxylgruppen können durch Hydroxylierungsreaktionen unter Verwendung von Reagenzien wie Osmiumtetroxid oder Wasserstoffperoxid eingeführt werden.
Anlagerung der Methoxyphenylgruppe: Dies kann durch Veresterungsreaktionen mit Methoxyphenylessigsäure und geeigneten Alkoholderivaten erfolgen.
Industrielle Produktionsverfahren
Die industrielle Produktion solcher komplexer Verbindungen umfasst typischerweise:
Optimierung der Reaktionsbedingungen: Dies beinhaltet Temperatur, Druck und pH-Wert, um Ausbeute und Reinheit zu maximieren.
Verwendung von Katalysatoren: Katalysatoren wie Säuren oder Basen, um die Reaktion zu beschleunigen.
Reinigungstechniken: Techniken wie Kristallisation, Destillation und Chromatographie, um das gewünschte Produkt zu isolieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Hydroxylgruppen, eingehen und Ketone oder Aldehyde bilden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen zurück zu Hydroxylgruppen umwandeln.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen und neue funktionelle Gruppen einführen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitutionsreagenzien: Wie Halogene oder Nitriermittel.
Hauptprodukte
Oxidationsprodukte: Ketone oder Aldehyde.
Reduktionsprodukte: Alkohole.
Substitutionsprodukte: Halogenierte oder nitrierte Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie
Synthese komplexer Moleküle: Als Zwischenprodukt bei der Synthese anderer komplexer organischer Moleküle verwendet.
Studium von Reaktionsmechanismen: Hilft beim Verständnis des Verhaltens von Hydroxyl- und Methoxygruppen in organischen Reaktionen.
Biologie
Enzymstudien: Zur Untersuchung der Aktivität von Enzymen, die mit Hydroxyl- und Methoxygruppen interagieren.
Stoffwechselwege: Hilft beim Verständnis von Stoffwechselwegen, die ähnliche Verbindungen beinhalten.
Medizin
Arzneimittelentwicklung: Mögliche Verwendung bei der Entwicklung von Medikamenten aufgrund seiner biologischen Aktivität.
Pharmakokinetik: Studium der Resorption, Verteilung, Metabolisierung und Ausscheidung der Verbindung im Körper.
Industrie
Materialwissenschaft: Verwendung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Biotechnologie: Anwendungen in biotechnologischen Prozessen, die ähnliche Verbindungen beinhalten.
Wirkmechanismus
Der Wirkmechanismus von [4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoat beinhaltet wahrscheinlich:
Wechselwirkung mit Enzymen: Die Hydroxyl- und Methoxygruppen können mit Enzymen interagieren und deren Aktivität beeinflussen.
Bindung an Rezeptoren: Der aromatische Ring kann an spezifische Rezeptoren binden und biologische Reaktionen auslösen.
Modulation von Stoffwechselwegen: Die Verbindung kann Stoffwechselwege modulieren und verschiedene biologische Prozesse beeinflussen.
Wirkmechanismus
The mechanism of action of [4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate likely involves:
Interaction with enzymes: The hydroxyl and methoxy groups can interact with enzymes, affecting their activity.
Binding to receptors: The aromatic ring can bind to specific receptors, triggering biological responses.
Pathway modulation: The compound can modulate metabolic pathways, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
[4-Hydroxy-3-methoxyphenyl]prop-2-enoat: Fehlt das komplexe Zuckerderivat, hat aber ähnliche aromatische und hydroxylische Merkmale.
[2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]: Fehlt die Methoxyphenylgruppe, hat aber ähnliche Zucker- und Hydroxylmerkmale.
Einzigartigkeit
Komplexität: Die Kombination aus mehreren Hydroxylgruppen, einem Zuckerderivat und einer Methoxyphenylgruppe macht sie einzigartig.
Biologische Aktivität: Die strukturellen Merkmale deuten auf ein erhebliches Potenzial für biologische Aktivität hin, was sie von einfacheren Verbindungen unterscheidet.
Eigenschaften
IUPAC Name |
[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)26)3-5-15(27)34-20-17(29)14(8-24)35-22(20,9-25)36-21-19(31)18(30)16(28)13(7-23)33-21/h2-6,13-14,16-21,23-26,28-31H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEADZHVGOCGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
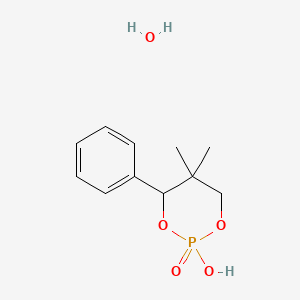
![N-(2,4-dimethoxyphenyl)-2-[2-(3-methylpiperidin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B12506327.png)
![5,14,23-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene](/img/structure/B12506333.png)
![benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B12506339.png)
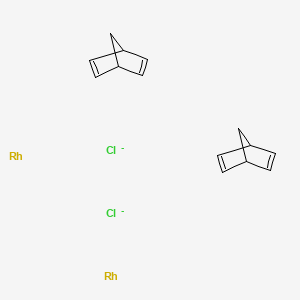
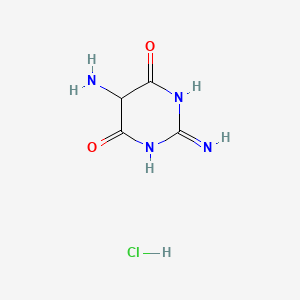
![2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12506347.png)
![N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12506354.png)

![4,4'-[(Dibutylstannanediyl)bis(oxy)]di(pent-3-en-2-one)](/img/structure/B12506365.png)
